molecular formula C8H9NO3S B186556 Methyl 2-acetamidothiophene-3-carboxylate CAS No. 22288-81-9

Methyl 2-acetamidothiophene-3-carboxylate

Cat. No. B186556
CAS RN: 22288-81-9
M. Wt: 199.23 g/mol
InChI Key: MLAPMAXKPXBHKO-UHFFFAOYSA-N
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Description

“Methyl 2-acetamidothiophene-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3S . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamidothiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylate group and an acetamido group . The exact arrangement of these groups on the thiophene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-acetamidothiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 199.23 g/mol . For safe handling, it should be kept in a dark place and sealed in dry conditions .

Scientific Research Applications

Thiophene derivatives, including “Methyl 2-acetamidothiophene-3-carboxylate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Medicinal Chemistry : Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

  • Industrial Chemistry and Material Science : Thiophene derivatives are utilized as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

  • Electronics : Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

  • Synthesis of Biologically Active Compounds : Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Methylation in Biosynthesis of Natural Products : Methylation plays multiple critical roles, such as diversifying natural products, increasing bioavailability and stability of small molecules, altering the potency and cytotoxicity of natural products, and regulating biological processes . The major methylation reaction is performed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) .

  • Production of Vitamin B12 : In practical applications, the methyl donor function of betaine has been reported in the production of vitamin B12 . With the rational engineering of chassis strains, betaine can be more broadly applied in the microbial production of natural compounds that require SAM-mediated methylation steps .

  • Heterocyclization of Various Substrates : Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .

  • Biosynthesis and Diversification of Natural Products : In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity . The main methylation reaction is performed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) . With advancements in genomic and chemical profiling technologies, novel MTs have been discovered to accept complex substrates and synthesize industrially valuable natural products .

  • Production of Vitamin B12 : In practical applications, the methyl donor function of betaine has been reported in the production of vitamin B12 . With the rational engineering of chassis strains, betaine can be more broadly applied in the microbial production of natural compounds that require SAM-mediated methylation steps .

Safety And Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-acetamidothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(10)9-7-6(3-4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPMAXKPXBHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384580
Record name Methyl 2-acetamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamidothiophene-3-carboxylate

CAS RN

22288-81-9
Record name Methyl 2-(acetylamino)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22288-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Puterova, T Bobula, D Vegh - Journal of Heterocyclic …, 2008 - Wiley Online Library
A new synthetic methodology towards substituted 2‐amino‐5‐chlorothiophenes is described. Compounds of this type are important as building blocks for oligomers used in polymer …
Number of citations: 3 onlinelibrary.wiley.com

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